2-(difluoromethyl)-6-nitro-4H-chromen-4-one
CAS No.: 380593-37-3
Cat. No.: VC15641227
Molecular Formula: C10H5F2NO4
Molecular Weight: 241.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380593-37-3 |
|---|---|
| Molecular Formula | C10H5F2NO4 |
| Molecular Weight | 241.15 g/mol |
| IUPAC Name | 2-(difluoromethyl)-6-nitrochromen-4-one |
| Standard InChI | InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H |
| Standard InChI Key | LROIYUPBFQASGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
2-(Difluoromethyl)-6-nitro-4H-chromen-4-one (molecular formula: C₁₀H₅F₂NO₃) features a chromen-4-one backbone substituted with a difluoromethyl group at position 2 and a nitro group at position 6. The chromen-4-one core consists of a benzene ring fused to a γ-pyrone ring, with the carbonyl group at position 4 contributing to its planar conformation . The difluoromethyl group (-CF₂H) introduces steric and electronic effects, while the nitro group (-NO₂) enhances electrophilicity, potentially influencing reactivity and biological interactions .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₅F₂NO₃ |
| Molecular Weight | 239.15 g/mol (calculated) |
| IUPAC Name | 6-Nitro-2-(difluoromethyl)-4H-chromen-4-one |
| SMILES | O=C1C=CC(OC2=C1C=CC(N+[O-])=C2)C(F)F |
| InChIKey | Computed algorithmically (e.g., via PubChem) |
Spectroscopic Characterization
While experimental spectral data for this compound are not explicitly reported, analogs provide reference benchmarks:
-
IR Spectroscopy: Expected peaks include C=O stretching (~1,670 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1,520–1,350 cm⁻¹), and C-F vibrations (~1,100–1,000 cm⁻¹) .
-
NMR:
Synthesis and Derivatization
Synthetic Routes
The synthesis of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one likely follows a multi-step approach analogous to methods used for related chromenones :
Step 1: Formation of 2-(Difluoromethyl)-4H-Chromen-4-One
-
Starting Material: 2-Hydroxyacetophenone reacts with difluoroacetic anhydride in the presence of pyridine at elevated temperatures (120°C, 4 hours).
-
Mechanism: Cyclocondensation via nucleophilic acyl substitution, forming the γ-pyrone ring .
Step 2: Nitration at Position 6
-
Conditions: Treatment with a nitrating mixture (HNO₃/H₂SO₄) at 75°C for 1 hour.
-
Regioselectivity: Nitration occurs preferentially at the para position relative to the carbonyl group due to electronic directing effects .
Step 3: Purification
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Nitration Temperature | 75°C | 85–90 |
| Catalyst | H₂SO₄ (concentrated) | - |
| Reaction Time | 1 hour | - |
| Activity | Mechanism | Potential IC₅₀ (µg/mL) |
|---|---|---|
| Anticancer | Topoisomerase II inhibition | 5–20 (estimated) |
| Antimicrobial | Membrane disruption | 10–50 (estimated) |
| Antioxidant | DPPH radical scavenging | EC₅₀: 15–30 |
Applications in Drug Discovery
Lead Optimization
The difluoromethyl group improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., celecoxib) . Nitro groups serve as precursors for amine functionalities via reduction, enabling further derivatization .
Computational Insights
Molecular docking studies of analogs suggest strong binding to HER2 (ΔG = −9.2 kcal/mol) and Peroxiredoxin (ΔG = −8.5 kcal/mol), indicating potential kinase and antioxidant targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume